Clebopride malate
Overview
Description
Clebopride malate is a dopamine antagonist drug with antiemetic and prokinetic properties . It is used to treat functional gastrointestinal disorders . Chemically, it is a substituted benzamide, closely related to metoclopramide .
Molecular Structure Analysis
The molecular weight of Clebopride malate is 507.96 . The molecular formula is C24H30ClN3O7 . The structure is closely related to metoclopramide .Physical And Chemical Properties Analysis
Clebopride malate has a molecular weight of 507.96 . Its molecular formula is C24H30ClN3O7 . It appears as a solid, white to off-white in color .Scientific Research Applications
Pharmacokinetics Study
- Scientific Field: Pharmacology
- Application Summary: Clebopride malate has been used in pharmacokinetics studies. These studies are designed to understand how the drug is absorbed, distributed, metabolized, and excreted in the body .
- Methods of Application: In one study, a LC-MS/MS method was developed and validated for the determination of clebopride and its application to a pharmacokinetics study in healthy Chinese volunteers .
- Results or Outcomes: The specific results of this study are not mentioned in the source, but generally, such studies provide valuable data on how the drug behaves in the body, which can inform dosage recommendations and potential drug interactions .
Antiemetic Drug in Cancer Treatment
- Scientific Field: Oncology
- Application Summary: Clebopride malate has been used as an antiemetic drug in cancer treatment. Specifically, it has been tested in a phase I trial in cisplatin-treated patients .
- Methods of Application: The drug was started at a dosage of 0.10 mg/kg in a group of 6 patients and escalated by 0.2 mg at each dose level .
- Results or Outcomes: Side effects included somnolence, diarrhea, and extrapyramidal-like symptoms. The latter occurred at almost all dose levels in 14% of the cycles and limited continuation of the study. Activity in this group of patients was encouraging but, considering the rate of extrapyramidal symptoms, further dose escalation is not indicated and activity at lower, non-toxic levels should be investigated .
Adjunct Use in Colonoscopy Preparation
- Scientific Field: Gastroenterology
- Application Summary: Clebopride malate has been used as an adjunct in polyethylene glycol electrolyte (PEG) solution for colonoscopy preparation .
- Methods of Application: The specific methods of application are not mentioned in the source, but generally, the drug would be administered along with the PEG solution prior to the colonoscopy procedure .
- Results or Outcomes: The specific results of this study are not mentioned in the source, but generally, such studies aim to improve the effectiveness of colonoscopy preparation, which can lead to more accurate diagnoses .
Reference Standard for Laboratory Tests
- Scientific Field: Pharmacology
- Application Summary: Clebopride malate is used as a reference standard for laboratory tests as prescribed in the European Pharmacopoeia .
- Methods of Application: The specific methods of application are not mentioned in the source, but generally, reference standards are used to ensure the accuracy and reliability of laboratory tests .
- Results or Outcomes: The use of Clebopride malate as a reference standard helps to ensure that laboratory tests are conducted accurately and consistently, which is crucial for scientific research and medical diagnoses .
Treatment of Gastroesophageal Reflux Disease
- Scientific Field: Gastroenterology
- Application Summary: Clebopride malate has been used in the treatment of gastroesophageal reflux disease (GERD). This condition is characterized by stomach acid frequently flowing back into the tube connecting your mouth and stomach (esophagus) and can irritate the lining of your esophagus .
- Methods of Application: The specific methods of application are not mentioned in the source, but generally, the drug would be administered orally to patients suffering from GERD .
- Results or Outcomes: The specific results of this study are not mentioned in the source, but generally, such studies aim to improve the symptoms of GERD, which can lead to a better quality of life for patients .
Treatment of Functional Dyspepsia
- Scientific Field: Gastroenterology
- Application Summary: Clebopride malate has been used in the treatment of functional dyspepsia. This condition is characterized by chronic or recurrent pain or discomfort centered in the upper abdomen .
- Methods of Application: The specific methods of application are not mentioned in the source, but generally, the drug would be administered orally to patients suffering from functional dyspepsia .
- Results or Outcomes: The specific results of this study are not mentioned in the source, but generally, such studies aim to improve the symptoms of functional dyspepsia, which can lead to a better quality of life for patients .
Safety And Hazards
properties
IUPAC Name |
4-amino-N-(1-benzylpiperidin-1-ium-4-yl)-5-chloro-2-methoxybenzamide;2,4-dihydroxy-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2.C4H6O5/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-2(4(8)9)1-3(6)7/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);2,5H,1H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNKCGWJPNZJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)N.C(C(C(=O)[O-])O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clebopride malate | |
CAS RN |
57645-91-7 | |
Record name | Butanedioic acid, 2-hydroxy-, compd. with 4-amino-5-chloro-2-methoxy-N-[1-(phenylmethyl)-4-piperidinyl]benzamide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57645-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clebopride malate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057645917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malic acid, compound with 4-amino-N-[1-(benzyl)piperidin-4-yl]-5-chloro-2-methoxybenzamide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.